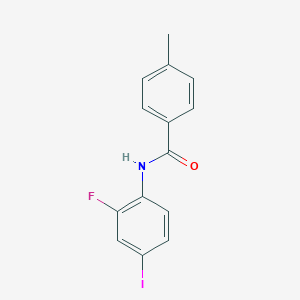![molecular formula C20H23N3O2 B244048 N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B244048.png)
N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-phenylacetamide, also known as NAPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. NAPA is a derivative of acetaminophen, a widely used pain reliever, and is known to possess analgesic and anti-inflammatory properties.
作用機序
The exact mechanism of action of N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-phenylacetamide is not fully understood. However, it is believed to exert its analgesic and anti-inflammatory effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that are involved in pain and inflammation. N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-phenylacetamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-phenylacetamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in animal models of inflammation. Additionally, N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-phenylacetamide has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
実験室実験の利点と制限
N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-phenylacetamide has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for use in various assays. It has also been found to be relatively stable under normal laboratory conditions. However, the limitations of N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-phenylacetamide include its low solubility in water, which can make it challenging to use in certain experiments.
将来の方向性
There are several future directions for the study of N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-phenylacetamide. One area of research is to investigate its potential use in the treatment of chronic pain and inflammatory disorders. Another area of research is to explore its anticancer properties and to develop N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-phenylacetamide-based therapies for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-phenylacetamide and to optimize its pharmacological properties for therapeutic use.
Conclusion
N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-phenylacetamide is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its synthesis method is relatively simple, and it has been found to possess analgesic, anti-inflammatory, and anticancer properties. While further research is needed to fully understand its mechanism of action and optimize its pharmacological properties, N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-phenylacetamide has the potential to be a valuable therapeutic agent in the future.
合成法
The synthesis of N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-phenylacetamide involves the reaction of 4-acetylpiperazine with 2-bromoacetophenone in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-phenylacetamide in its pure form. The yield of this synthesis method is reported to be around 70%.
科学的研究の応用
N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-phenylacetamide has been studied extensively for its potential therapeutic applications in various medical conditions such as pain, inflammation, and cancer. It has been shown to possess analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of chronic pain and inflammatory disorders. Additionally, N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-phenylacetamide has been found to exhibit cytotoxic effects on cancer cells, indicating its potential use as an anticancer agent.
特性
分子式 |
C20H23N3O2 |
|---|---|
分子量 |
337.4 g/mol |
IUPAC名 |
N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-phenylacetamide |
InChI |
InChI=1S/C20H23N3O2/c1-16(24)22-11-13-23(14-12-22)19-10-6-5-9-18(19)21-20(25)15-17-7-3-2-4-8-17/h2-10H,11-15H2,1H3,(H,21,25) |
InChIキー |
KIKQXEVURPRMCL-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)CC3=CC=CC=C3 |
正規SMILES |
CC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B243965.png)
![N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B243966.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-iodobenzamide](/img/structure/B243967.png)
![3,4,5-trimethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B243968.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B243969.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromobenzamide](/img/structure/B243971.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B243975.png)

![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-bromo-4-methoxybenzamide](/img/structure/B243978.png)
![3-fluoro-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B243980.png)
![4-ethyl-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243981.png)

![N-{4-[(4-isopropylbenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B243986.png)
![N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B243988.png)